

Application of Aquacoat® CPD for Colon-Targeted Drug Delivery

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Compound of Interest

Compound Name: Aquacoat

Cat. No.: B1343952

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacoat® CPD is an aqueous dispersion of Cellulose Acetate Phthalate (CAP), a polymer widely utilized for enteric film coating of solid dosage forms. Its pH-sensitive nature makes it an ideal candidate for colon-targeted drug delivery. The polymer remains intact in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH 5.5-6.5), preventing the premature release of the active pharmaceutical ingredient (API). Upon reaching the higher pH of the lower small intestine and colon (pH 7.0-8.0), **Aquacoat®** CPD dissolves, releasing the drug at the desired site of action. This targeted delivery is particularly beneficial for treating local colonic diseases such as inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as well as for the systemic delivery of drugs that are susceptible to degradation in the upper gastrointestinal tract.^{[1][2]}

These application notes provide a comprehensive overview of the formulation and evaluation of **Aquacoat®** CPD-coated pellets for colon-targeted drug delivery, including detailed experimental protocols and representative data.

Mechanism of Action: pH-Dependent Drug Release

The functionality of **Aquacoat®** CPD as a colon-targeting agent is based on the ionization of the phthalate moiety of the cellulose acetate phthalate polymer. At low pH, the carboxylic acid

groups remain protonated, rendering the polymer insoluble in aqueous media. As the pH increases and surpasses the polymer's pKa (around 6.2), the carboxylic acid groups ionize, leading to the dissolution of the polymer and subsequent release of the drug.



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Figure 1: pH-dependent dissolution of **Aquacoat®** CPD in the GI tract.

Data Presentation: Formulation and In Vitro Release

The following tables summarize representative quantitative data for the formulation and in vitro drug release of theophylline pellets coated with **Aquacoat®** CPD.

Table 1: Formulation Parameters of Theophylline-Loaded Pellets

Parameter	Value
Drug	Theophylline
Core Pellet Composition	Theophylline (80%), Microcrystalline Cellulose (20%)
Coating Polymer	Aquacoat® CPD
Plasticizer	Triethyl Citrate (20% w/w of polymer)
Coating Level	15% weight gain
Curing Conditions	40°C for 24 hours

Table 2: In Vitro Drug Release of **Aquacoat®** CPD-Coated Theophylline Pellets

Time (hours)	pH of Medium	Cumulative Drug Release (%)
1	1.2 (Simulated Gastric Fluid)	2.5 ± 0.8
2	1.2 (Simulated Gastric Fluid)	4.1 ± 1.2
3	6.8 (Simulated Intestinal Fluid)	10.2 ± 2.1
4	6.8 (Simulated Intestinal Fluid)	25.6 ± 3.5
5	7.4 (Simulated Colonic Fluid)	65.8 ± 4.2
6	7.4 (Simulated Colonic Fluid)	88.9 ± 3.9
8	7.4 (Simulated Colonic Fluid)	97.3 ± 2.7

Data are presented as mean ± standard deviation (n=3) and are illustrative based on typical performance.

Experimental Protocols

Preparation of Aquacoat® CPD Coating Dispersion

This protocol describes the preparation of the aqueous coating dispersion for subsequent application onto drug-loaded pellets.



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Figure 2: Workflow for preparing the **Aquacoat®** CPD coating dispersion.

Materials:

- **Aquacoat®** CPD (30% w/w solid content)
- Triethyl Citrate (TEC)

- Purified Water
- Magnetic stirrer and stir bar

Procedure:

- Calculate the required amounts of **Aquacoat®** CPD and Triethyl Citrate. The plasticizer level is typically 20-25% of the dry polymer weight.[3]
- In a clean beaker, add the required amount of **Aquacoat®** CPD dispersion.
- While stirring gently with a magnetic stirrer, slowly add the pre-weighed Triethyl Citrate to the dispersion.
- Continue stirring for at least 30 minutes at room temperature to ensure uniform distribution of the plasticizer.
- The final solid content of the dispersion can be adjusted by adding purified water if necessary.

Fluidized Bed Coating of Pellets

This protocol details the application of the **Aquacoat®** CPD dispersion onto drug-loaded pellets using a fluidized bed coater with a Wurster insert.

Equipment:

- Fluidized bed coater with a Wurster insert
- Peristaltic pump
- Spray nozzle

Process Parameters:

- Inlet Air Temperature: 45-55°C
- Product Temperature: 35-40°C

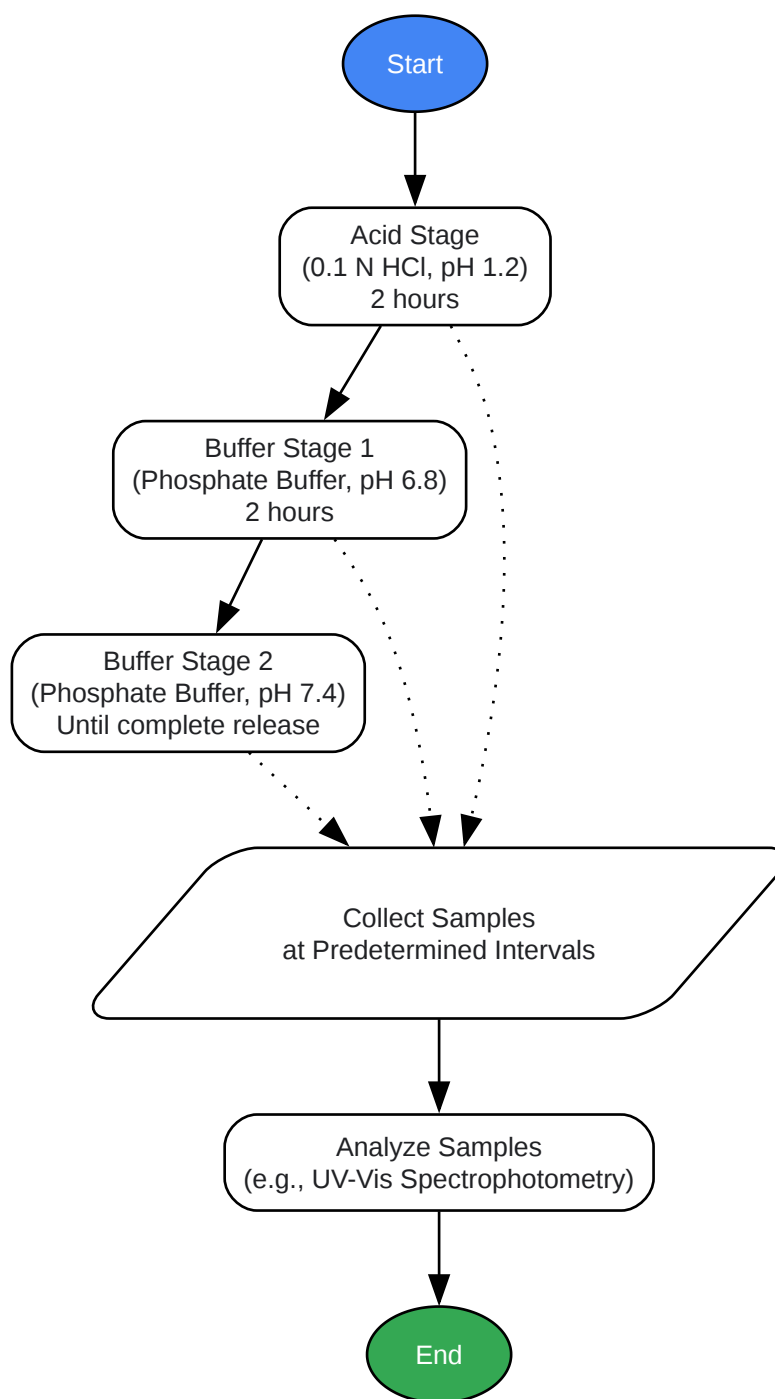
- Atomization Air Pressure: 1.5-2.5 bar
- Spray Rate: 5-15 g/min/kg of pellets
- Fluidization Air Volume: Adjusted to maintain proper fluidization pattern

Procedure:

- Pre-heat the fluidized bed coater to the desired inlet air temperature.
- Load the drug-loaded pellets into the product container.
- Start the fluidization process and allow the pellets to reach the target product temperature.
- Begin spraying the prepared **Aquacoat®** CPD dispersion onto the fluidized pellets at a controlled spray rate.
- Monitor the process parameters throughout the coating process and adjust as necessary to maintain a stable product temperature and efficient coating.
- Continue spraying until the desired coating level (weight gain) is achieved.
- After the spraying is complete, continue to fluidize the coated pellets for a short period (5-10 minutes) for drying.
- The coated pellets should then be cured in an oven at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to ensure proper film formation.[4]

In Vitro Drug Release Testing

This protocol describes a multi-stage dissolution test to evaluate the in vitro drug release from **Aquacoat®** CPD-coated pellets, simulating the pH progression through the gastrointestinal tract.



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Figure 3: Experimental workflow for multi-stage in vitro dissolution testing.

Equipment and Reagents:

- USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

- 0.1 N Hydrochloric Acid (HCl)
- Phosphate Buffer Solutions (pH 6.8 and pH 7.4)
- Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer)

Procedure:

- Set up the dissolution apparatus with 900 mL of 0.1 N HCl at $37 \pm 0.5^{\circ}\text{C}$.
- Place a known amount of **Aquacoat®** CPD-coated pellets into each dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 RPM).
- Withdraw samples at predetermined time points (e.g., 1 and 2 hours) and replace with an equal volume of fresh medium.
- After 2 hours, carefully remove the pellets from the acidic medium and transfer them to dissolution vessels containing 900 mL of phosphate buffer pH 6.8, pre-warmed to $37 \pm 0.5^{\circ}\text{C}$.
- Continue the dissolution test and withdraw samples at appropriate intervals.
- After a further 2 hours, transfer the pellets to dissolution vessels containing 900 mL of phosphate buffer pH 7.4, pre-warmed to $37 \pm 0.5^{\circ}\text{C}$.
- Continue the dissolution test until the drug is completely released, taking samples at regular intervals.
- Analyze the collected samples for drug content using a validated analytical method.

Conclusion

Aquacoat® CPD is a versatile and effective aqueous polymeric dispersion for achieving colon-targeted drug delivery. By carefully controlling formulation variables, such as the type and concentration of plasticizer, and process parameters during coating and curing, it is possible to produce robust enteric-coated dosage forms that protect the drug in the upper GI tract and ensure its release in the colon. The protocols outlined in these application notes provide a

foundation for the successful development and evaluation of colon-targeted drug delivery systems using **Aquacoat®** CPD.

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